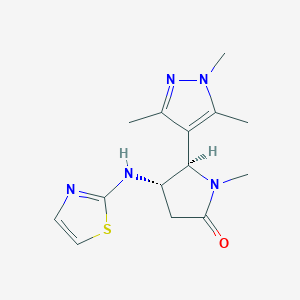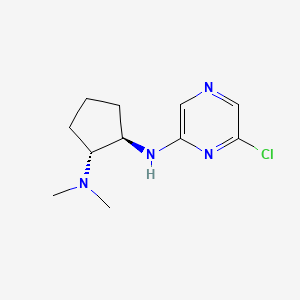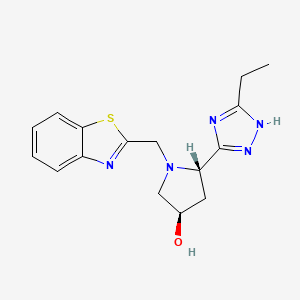
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine, also known as DMThiP, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane-based diamines and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to have antiviral activity against HIV-1 and hepatitis C virus.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the replication of viruses, leading to the suppression of viral infections. In addition, this compound has been shown to have antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study its effects in vivo, which could provide valuable information on its potential therapeutic applications. Additionally, this compound could be further modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could enhance its efficacy as a therapeutic agent. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine involves the reaction of 1,3-thiazole-2-carboxylic acid with 1,2-diaminocyclopentane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction is carried out in anhydrous conditions and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.
Eigenschaften
IUPAC Name |
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-13(2)9-5-3-4-8(9)12-10-11-6-7-14-10/h6-9H,3-5H2,1-2H3,(H,11,12)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJWEVCIKYYMJX-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(1S,2S)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonamide](/img/structure/B7354892.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)

![3-[(3S)-1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354931.png)
![N,N-dimethyl-3-[(3S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354939.png)
![N,N-dimethyl-3-[(3S)-1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B7354940.png)

